molecular formula C8H11NO B009449 3-Cyclopentyl-3-oxopropanenitrile CAS No. 95882-33-0

3-Cyclopentyl-3-oxopropanenitrile

Cat. No. B009449
CAS RN: 95882-33-0
M. Wt: 137.18 g/mol
InChI Key: FOCJXECLIBAZSA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-oxopropanenitriles, which include compounds like 3-Cyclopentyl-3-oxopropanenitrile, has been achieved through various methods. A notable approach involves the electrophilic cyanoacetylation of heterocyclic compounds using mixed anhydrides in the presence of Mg(ClO4)2·2H2O as a catalyst. This method has proven effective for a wide range of heterocyclic 3-oxopropanenitriles (Andicsová-Eckstein, Kozma, & Végh, 2016).

Molecular Structure Analysis

The molecular structure of 3-Cyclopentyl-3-oxopropanenitrile and related compounds has been elucidated through various analytical techniques. X-ray crystallography, in particular, has confirmed the structure of typical products, providing insights into the arrangement of atoms within these molecules (Garve, Petzold, Jones, & Werz, 2016).

Chemical Reactions and Properties

3-Cyclopentyl-3-oxopropanenitrile undergoes various chemical reactions, including cycloadditions that are pivotal in synthesizing structurally diverse compounds. Notably, a triflic acid-catalyzed formal [3 + 2] cycloaddition with nitriles has been developed, showcasing the compound's versatility in synthesis (Cui, Ren, & Wang, 2014).

Physical Properties Analysis

The physical properties of 3-Cyclopentyl-3-oxopropanenitrile, such as solubility, melting point, and boiling point, are essential for understanding its behavior in various environments and applications. However, specific studies focusing solely on these physical properties are scarce, indicating a potential area for further research.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of 3-Cyclopentyl-3-oxopropanenitrile have been explored in the context of its synthesis and the formation of cycloaddition products. Its ability to participate in [3 + 2] cycloadditions highlights its potential as a versatile intermediate in organic synthesis (Yu & Pagenkopf, 2003).

Scientific Research Applications

  • Dye-Sensitized Solar Cells : This compound is used in the study of dye-sensitized solar cells to investigate the impact of β-spacers and anchoring groups on device performance (Li et al., 2010).

  • Synthesis of Heterocyclic Compounds : It is integral in the synthesis of 4,5-dihydrofuran-3-carbonitriles containing heterocycles (Yılmaz, Uzunalioğlu, & Pekel, 2005), and also in the production of 5-ethenyl-4,5-dihydrofuran-3-carbonitriles (Hocaoglu & Yılmaz, 2019).

  • Dihydrofuran Carboxamides : It is used in the synthesis of 4-cyano-2,3-dihydrofuran-3-carboxamides (Burgaz, Yılmaz, Pekel, & Öktemer, 2007).

  • Cycloaddition Reactions : The compound is involved in formal [3 + 2] dipolar cycloaddition reactions, producing 2H-3,4-dihydropyrrole products (Yu & Pagenkopf, 2003).

  • Precursor for Heterocyclic Compounds : 3-(1H-indol-3-yl)-3-oxopropanenitrile, a derivative, is a precursor for various heterocyclic compounds (Fadda, El‐Mekabaty, Mousa, & Elattar, 2014).

  • Chemical Synthesis : 3-(benzothiazol-2-yl)-3-oxopropanenitrile is utilized as a starting material for cyclization, hydrazone formation, and pyrazole derivatives (Farag, Dawood, & Kandeel, 1996).

  • C-H Activation and Annulation Reactions : It is involved in Rhodium-catalyzed C-H activation/annulation of 3-(1H-indol-3-yl)-3-oxopropanenitriles with internal alkynes (Zhou, Li, & Wang, 2017).

  • Base-Promoted Tandem Cyclization : This method is effective in synthesizing polyfunctional 2-hydroxy-2,3-dihydrofurans (Cai, Sheng, Li, Liu, & Wu, 2018).

  • Oxidative Cyclization : The compound is used in oxidative cyclization with alkenes containing 2-thienyl groups (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008).

  • Radical Cyclization Studies : 3-oxopropanenitriles' radical cyclization with cerium(IV) ammonium nitrate in ether solvents is a focus of study (Yılmaz, 2011).

  • Synthesis of Indole-Cycloalkyl[b]Pyridines : A one-pot four-component reaction involving 3-(1H-indol-3-yl)-3-oxopropanenitriles produces indole-cycloalkyl[b]pyridines (Muthu, Vishnu Priya, Almansour, Suresh Kumar, & Kumar, 2018).

  • Cyanoacetaldehyde Synthesis : Cyanoacetaldehyde and its stable dimethyl acetal, valuable intermediates in organic syntheses, are derived from this compound (Jachak, Mittelbach, Krießmann, & Junek, 1992).

  • Electrophilic and Nucleophilic Reactions : 3MRs, which include 3-Cyclopentyl-3-oxopropanenitrile, can undergo addition reactions with electrophiles and nucleophiles (Cremer & Kraka, 1985).

  • Bicyclic Pyrazolo[3,4-b]Pyridines Synthesis : These compounds, synthesized using 3-Cyclopentyl-3-oxopropanenitrile, show biological and pharmacological activities (Majidi Arlan, Javahershenas, & Khalafy, 2020).

  • Electrophilic Cyanoacetylation : The compound is used in electrophilic cyanoacetylation of heterocycles (Andicsová-Eckstein, Kozma, & Végh, 2016).

  • 4-H-Pyran Derivatives Synthesis : 3-Cyclopentyl-3-oxopropanenitriles are used in the synthesis of 4-H-pyran derivatives bearing the indole skeleton (Song, Zhao, & Ji, 2014).

Safety And Hazards

The compound is classified as dangerous with hazard statements H301, H315, H319, H335. Precautionary measures include P261, P280, P301, P301, P305, P310, P338, P351 .

Future Directions

Biocatalysis offers mild, highly selective, and environmentally benign synthetic strategies for the production of pharmaceuticals in a sustainable fashion. The enzymatic asymmetric synthesis of amino acid components, the fermentative production of structurally complex intermediates of anti-influenza drugs, and the fully enzymatic, large-scale synthesis of a potential block-buster HIV drug are some of the future directions .

properties

IUPAC Name

3-cyclopentyl-3-oxopropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-6-5-8(10)7-3-1-2-4-7/h7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCJXECLIBAZSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50544560
Record name 3-Cyclopentyl-3-oxopropanenitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopentyl-3-oxopropanenitrile

CAS RN

95882-33-0
Record name β-Oxocyclopentanepropanenitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyclopentyl-3-oxopropanenitrile
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Record name 3-cyclopentyl-3-oxopropanenitrile
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Synthesis routes and methods I

Procedure details

To a suspension of sodium hydride (350 mg, 8.8 mmol, 1.2 eq) in 1,4-dioxane (10 mL) was added acetonitrile (450 μL, 8.8 mmol, 1.2 eq). The mixture was stirred at room temperature for 30 min. Then cyclopentanecarboxylic acid ethyl ester (660 μL, 7.3 mmol, 1 eq) was added. After stirring for 30 min at room temperature, the mixture was heated at 105° C. during 16 h. After cooling, the solvent was evaporated to dryness and water was added (30 mL). The mixture was extracted with dichloromethane (3×30 mL) to get rid of the starting material and the aqueous phase was acidified with a 1N solution of hydrochloric acid and extracted with dichloromethane (3×30 mL). The combined organic phases were dried over magnesium sulfate, filtered and dried in vacuo to afford 3-cyclopentyl-3-oxo-propionitrile as very volatile yellow oil (1.0 g, quant. yield)
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350 mg
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Synthesis routes and methods II

Procedure details

According to the procedure described in Example 133A Step 1 methyl cyclopentanecarboxylate (4 g, 31.25 mmol), anhydrous acetonitrile (2.55 mL, 48.75 mmol) and sodium hydride, 60% in mineral oil, (1.95 g, 48.75 mmol) in anhydrous tetrahydrofuran (25 mL) were reacted to afford 3-cyclopentyl-3-oxopropanenitrile (3.97 g, 93%) as yellow oil, which was used directly in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 3.5 (s, 2H), 3.13-3.02 (m, 1H), 1.95-1.62 (m, 8H).
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

To a suspension of NaH (2.75 g, 68.7 mmol) in THF (15 mL) at 70° C. was added dropwise a solution of methyl cyclopentanecarboxylate (8.00 g, 62.4 mmol) and anhydrous acetonitrile (3.91 mL, 74.9 mmol) in THF (5 mL). The mixture was stirred for 16 h at 70° C.-72° C., cooled to rt, and diluted with ethyl acetate and aqueous HCl. The organic layer was washed with water and brine and dried (MgSO4). Removal of the solvent provided 3-cyclopentyl-3-oxopropanenitrile, which was used without further purification.
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2.75 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Cyclopentyl-3-oxopropanenitrile
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Citations

For This Compound
5
Citations
MW Rowbottom, R Faraoni, Q Chao… - Journal of medicinal …, 2012 - ACS Publications
The Ras/RAF/MEK/ERK mitogen-activated protein kinase (MAPK) signaling pathway plays a central role in the regulation of cell growth, differentiation, and survival. Expression of …
Number of citations: 95 pubs.acs.org
WC Gustafson, JG Meyerowitz, EA Nekritz, J Chen… - Cancer cell, 2014 - cell.com
… 3-cyclopentyl-3-oxopropanenitrile (10.4 g, 75.9 mmol) and hydrazine monohydrate 65% (7.8 ml, 152 mmol) were dissolved in 95% EtOH (85 ml). Reaction was heated to reflux for 2.5 …
Number of citations: 258 www.cell.com
S Slagman, WD Fessner - Chemical Society Reviews, 2021 - pubs.rsc.org
With recent outbreaks of COVID-19 and Ebola, health and healthcare have once more shown to be heavily burdened by the lack of generally effective anti-viral therapies. Initial scientific …
Number of citations: 31 pubs.rsc.org
M Getlik, C Grütter, JR Simard, HD Nguyen… - European journal of …, 2012 - Elsevier
In this paper, we present the structure-based design, synthesis and biological activity of N-pyrazole, N′-thiazole-ureas as potent inhibitors of p38α mitogen-activated protein kinase (…
Number of citations: 41 www.sciencedirect.com
JG Meyerowitz - 2014 - search.proquest.com
MYC proteins are critical drivers of a wide range of cancers, and as transcription factors are generally considered undruggable. MYCN is the neuroblastoma-derived isoform of MYC and …
Number of citations: 3 search.proquest.com

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